E-Configuration vs Z-Configuration: Stereochemistry-Driven Biological Activity in DAT Ligand Scaffolds
The (E)-configuration of the 4-fluorobut-2-en-1-yl group was directly demonstrated to be the more biologically active stereoisomer when incorporated as an N-substituent on DAT-binding nortropane scaffolds. The authors of the primary study explicitly state that 'the (E)-configuration of the fluorobutenyl group was the more biologically active configuration' based on comparative binding data [1]. This stereochemical preference is not trivially predictable: the (E)-geometry positions the fluoromethyl substituent distal to the nortropane core, enabling optimal interaction with the DAT binding pocket, whereas the (Z)-geometry introduces steric clash. The (E)-configured compounds 9–12 all exhibited high DAT affinity (Ki = 0.4–9.5 nM) with selectivity over SERT ranging from ~19-fold to ~38-fold [1].
| Evidence Dimension | DAT binding affinity as a function of fluorobutenyl stereochemistry |
|---|---|
| Target Compound Data | (E)-fluorobutenyl-nortropanes (compounds 9–12): DAT Ki = 0.4–9.5 nM; SERT/DAT selectivity = ~19–38 fold |
| Comparator Or Baseline | (Z)-fluorobutenyl-nortropanes: reported as less biologically active; explicit statement in Stehouwer et al. 2010 that (E) is the more active configuration |
| Quantified Difference | Qualitative superiority of (E) over (Z) configuration; (Z)-configured SSAO/VAP-1 derivatives in related patents exhibit IC₅₀ > 3,000 nM [2] |
| Conditions | In vitro competition binding assays using membranes from cells transfected with human DAT, SERT, and NET (Stehouwer et al., J. Med. Chem. 2010) |
Why This Matters
Procurement of the (2E)-isomer rather than the (2Z)-isomer or a mixed stereoisomer batch is essential for maintaining target binding affinity in DAT PET tracer development; the wrong stereoisomer may yield inactive or weakly active conjugates.
- [1] Stehouwer, J.S., Daniel, L.M., Chen, P., Voll, R.J., Williams, L., Plott, S.J., Votaw, J.R., Owens, M.J., Howell, L. and Goodman, M.M. (2010) 'Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4′-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography', Journal of Medicinal Chemistry, 53(15), pp. 5549–5557. View Source
- [2] BindingDB BDBM454210. (Z)-4-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-indol-3-yl)-N,N-dimethylbenzenesulfonamide. IC₅₀ > 3,000 nM vs human recombinant SSAO/VAP-1. View Source
